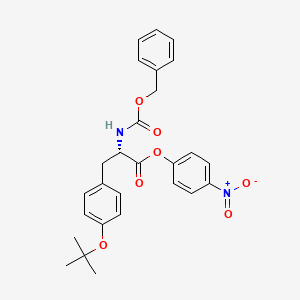

Z-Tyr(tBu)-ONp

Description

BenchChem offers high-quality Z-Tyr(tBu)-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Tyr(tBu)-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O7 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C27H28N2O7/c1-27(2,3)36-23-13-9-19(10-14-23)17-24(28-26(31)34-18-20-7-5-4-6-8-20)25(30)35-22-15-11-21(12-16-22)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1 |

InChI Key |

BWXUCVPJRZCJKD-DEOSSOPVSA-N |

SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester (Z-Tyr(tBu)-ONp)

This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester, commonly abbreviated as Z-Tyr(tBu)-ONp. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development who utilize protected amino acids for solid-phase and solution-phase peptide synthesis.

Introduction: Strategic Importance of Z-Tyr(tBu)-ONp in Peptide Synthesis

In the intricate process of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This necessitates a strategic approach to protecting and activating various functional groups to prevent unwanted side reactions and ensure high-yield, high-purity outcomes. Z-Tyr(tBu)-ONp is a prime example of a meticulously designed amino acid derivative that embodies this strategy.

The molecule incorporates three key functional moieties, each serving a distinct and critical purpose:

-

The Benzyloxycarbonyl (Z) Group: This urethane-type protecting group shields the α-amino group of the tyrosine residue. Its stability under a range of conditions, coupled with its susceptibility to cleavage by catalytic hydrogenation, makes it a valuable tool in orthogonal protection schemes.

-

The tert-Butyl (tBu) Group: The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can undergo acylation or other modifications during peptide coupling. The bulky tert-butyl ether linkage provides robust protection against such side reactions and is stable to the basic conditions often used for Fmoc group removal, yet it is readily cleaved under acidic conditions.

-

The p-Nitrophenyl (ONp) Ester: The carboxylic acid group is activated as a p-nitrophenyl ester. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the incoming amino acid. This "activation" facilitates efficient peptide bond formation.[1]

The combination of these three groups in a single molecule makes Z-Tyr(tBu)-ONp a highly effective building block for introducing a protected tyrosine residue into a growing peptide chain, particularly in solution-phase synthesis or when a high degree of activation is required.

Physicochemical and Structural Properties

The structural integrity and properties of Z-Tyr(tBu)-ONp are derived from its constituent parts. While not as commonly commercially available as its precursor, Z-Tyr(tBu)-OH, its properties can be reliably extrapolated.

| Property | Value | Source/Comment |

| Full Chemical Name | 4-nitrophenyl (2S)-3-(4-tert-butoxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoate | IUPAC Nomenclature |

| Common Abbreviations | Z-Tyr(tBu)-ONp, Cbz-Tyr(tBu)-ONp | --- |

| Molecular Formula | C₂₇H₂₈N₂O₇ | Deduced from synthesis |

| Molecular Weight | 492.52 g/mol | Calculated from formula |

| Appearance | Expected to be a white to pale yellow solid | Based on similar compounds |

| Solubility | Soluble in organic solvents like DCM, THF, DMF | Based on structural components |

Synthesis of Z-Tyr(tBu)-ONp: A Self-Validating Protocol

The synthesis of Z-Tyr(tBu)-ONp is typically achieved through the esterification of its precursor, Z-Tyr(tBu)-OH, with p-nitrophenol. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a standard and effective method for this transformation.[2]

Rationale for Experimental Choices

-

Starting Material: The synthesis begins with Z-Tyr(tBu)-OH, where the amino and side-chain functionalities are already protected, ensuring that the esterification occurs exclusively at the carboxylic acid.

-

Coupling Agent: DCC is a widely used dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol.

-

Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the DCC and the activated intermediate.

-

Purification: The primary byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in DCM and can be largely removed by filtration.[3] Further purification by recrystallization yields the final product in high purity.

Step-by-Step Synthesis Protocol

-

Reagent Preparation:

-

Dissolve Z-Tyr(tBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Ensure all glassware is thoroughly dried to prevent side reactions.

-

-

Reaction Initiation:

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred solution of the amino acid and p-nitrophenol over 15-20 minutes.

-

-

Reaction Progression:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progression of the reaction.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Recrystallization:

-

Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Tyr(tBu)-ONp.

-

Visualizing the Synthesis Workflow

Caption: Workflow for the DCC-mediated synthesis of Z-Tyr(tBu)-ONp.

Application in Peptide Synthesis

Z-Tyr(tBu)-ONp is primarily used as a building block in peptide synthesis. The activated p-nitrophenyl ester readily reacts with the free N-terminal amine of a growing peptide chain to form a new peptide bond.

Mechanism of Peptide Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the N-terminal amine attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This forms a tetrahedral intermediate which then collapses, eliminating the p-nitrophenolate anion as a good leaving group and forming the stable amide (peptide) bond.

Caption: Mechanism of peptide bond formation using Z-Tyr(tBu)-ONp.

Conclusion

Z-Tyr(tBu)-ONp is a strategically protected and activated amino acid derivative that serves as a valuable reagent in the synthesis of complex peptides. Its design allows for the specific and efficient incorporation of a tyrosine residue while preventing unwanted side reactions at the N-terminus and the side chain. The straightforward synthesis from its corresponding carboxylic acid and its predictable reactivity make it a reliable tool for researchers in the field of peptide chemistry.

References

-

Royal Society of Chemistry. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]

-

Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(30), 5796-5801. [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

-

Palomo, C., et al. (2009). Esterification of Amino Acids and Mono Acids Using Triphosgene. The Journal of Organic Chemistry, 74(16), 6025-6033. [Link]

- Boesten, W. H. J., et al. (1998). Process for esterification of amino acids and peptides.

-

Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

-

Bodanszky, M. (1993). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". In Principles of Peptide Synthesis (pp. 85-86). Springer. [Link]

-

Slideshare. (2017, November 28). Dicyclohexylcarbodiimide. [Link]

-

Sarlah, D., & Krout, M. R. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(3), 456-473. [Link]

-

Shcherbakova, T. A., et al. (2020). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 263-270. [Link]

Sources

A Senior Application Scientist's Technical Guide to Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester (Z-Tyr(tBu)-ONp)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Tri-functional Reagent in Peptide Synthesis

In the precise and demanding field of peptide synthesis, the ultimate success of a multi-step synthesis relies on the strategic selection of building blocks. Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester, hereafter referred to as Z-Tyr(tBu)-ONp, is a classic example of a reagent engineered for such precision. This molecule is not merely a protected amino acid; it is a sophisticated tool that offers a trifecta of functionalities essential for controlled, sequential peptide bond formation.

At its core, Z-Tyr(tBu)-ONp addresses the fundamental challenge of peptide synthesis: directing the formation of a specific amide bond while preventing unwanted side reactions at the N-terminus and the reactive side chain of tyrosine. This is achieved through a carefully orchestrated combination of:

-

N-α-Benzyloxycarbonyl (Z) Protection: A robust, yet selectively cleavable, urethane protecting group for the alpha-amino group.

-

Side-Chain O-tert-butyl (tBu) Protection: An acid-labile ether protecting the phenolic hydroxyl group of the tyrosine side chain, preventing O-acylation.[1]

-

C-Terminal 4-Nitrophenyl (ONp) Ester Activation: An activated ester that facilitates nucleophilic attack by an incoming amino group, driving the formation of the peptide bond.

The strategic elegance of this compound lies in the orthogonality of its protecting groups. The Z-group is typically removed by catalytic hydrogenation, while the tBu group requires strong acidolysis. This differential reactivity allows for selective deprotection at various stages of a complex synthesis, a critical requirement for both solution-phase and solid-phase strategies. This guide will provide an in-depth examination of the properties, mechanisms, and practical applications of Z-Tyr(tBu)-ONp, offering field-proven insights for its effective use in your research.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of its successful application. The data for Z-Tyr(tBu)-ONp and its immediate precursors are summarized below. It is important to note that while data for the final activated ester is limited, its properties can be reliably inferred from its well-characterized parent acid, Z-Tyr(tBu)-OH.

| Property | Z-Tyr(tBu)-OH | Z-Tyr(tBu)-ONp (Predicted/Related) | Data Source |

| Synonyms | Cbz-Tyr(tBu)-OH | Z-L-Tyr(tBu)-ONp, Cbz-Tyr(tBu)-ONp | [2] |

| CAS Number | 5545-54-0 | Not explicitly found; related Z-Tyr-ONp is 3556-56-7 | [3][4] |

| Molecular Formula | C₂₁H₂₅NO₅ | C₂₇H₂₈N₂O₇ | [2] |

| Molecular Weight | 371.43 g/mol | 492.52 g/mol | [2] |

| Appearance | White Powder | White to off-white solid | [3] |

| Melting Point | 73-79 °C | Data not available; related Z-Tyr(tBu)-OSu is 118°C | [3][5] |

| Solubility | Soluble in organic solvents like DMF, DCM, Ethyl Acetate | Expected to be soluble in common organic solvents | N/A |

| Storage | Sealed in dry, 2-8°C | Store under inert gas, 0-8°C recommended | [3] |

The Chemistry of Z-Tyr(tBu)-ONp in Peptide Synthesis

The Orthogonal Shield: Understanding the Z and tBu Protecting Groups

The causality behind selecting the Z and tBu groups lies in their distinct chemical stabilities, which allows for a hierarchical deprotection strategy.

-

The Benzyloxycarbonyl (Z or Cbz) Group (Nα-protection): Introduced by Bergmann and Zervas in 1932, the Z-group is one of the foundational urethane-type protecting groups in peptide chemistry. Its stability to both acidic and basic conditions used in peptide synthesis (e.g., TFA for Boc deprotection, piperidine for Fmoc deprotection) makes it exceptionally robust. Its primary lability is to catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[6] This process reductively cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[7] This unique cleavage condition ensures that the N-terminus remains protected during side-chain deprotection or other synthetic manipulations.

-

The tert-Butyl (tBu) Group (Side-chain protection): The phenolic hydroxyl of tyrosine is nucleophilic and can undergo undesired O-acylation during peptide coupling if left unprotected. The tBu group forms a stable ether linkage that is resistant to the catalytic hydrogenation conditions used to remove the Z-group and the basic conditions used in Fmoc synthesis.[1] Its removal requires treatment with strong acids, such as Trifluoroacetic Acid (TFA) .[1] The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene gas.[8][9]

This orthogonality is the cornerstone of its utility, allowing for precise, stepwise unveiling of reactive sites.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Z-TYR(TBU)-OH | 5545-54-0 [chemicalbook.com]

- 4. Z-Tyr-Onp | CymitQuimica [cymitquimica.com]

- 5. Z-TYR(TBU)-OSU | 10068-67-4 [amp.chemicalbook.com]

- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Navigating Peptide Synthesis: A Technical Guide to Z-Tyr(tBu)-ONp

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields and purity. Among these crucial building blocks is N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester, commonly abbreviated as Z-Tyr(tBu)-ONp. This technical guide provides an in-depth exploration of this reagent, covering its chemical identity, synthesis, supplier availability, and its critical role in the assembly of complex peptides.

Chemical Identity and Significance

Z-Tyr(tBu)-ONp is a derivative of the amino acid tyrosine, strategically modified with protecting groups to facilitate its controlled incorporation into a growing peptide chain. The benzyloxycarbonyl (Z) group shields the α-amino functionality, while the tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain. The p-nitrophenyl (ONp) ester serves as an activated leaving group, enhancing the reactivity of the carboxyl group for efficient peptide bond formation.

While a definitive, universally cited CAS (Chemical Abstracts Service) number for Z-Tyr(tBu)-ONp remains elusive in major chemical databases, the CAS number 16879-89-3 has been associated with the closely related Z-Tyr(tBu)-ONB (o-nitrobenzyl ester)[1]. It is crucial for researchers to verify the specific structure and purity of the reagent from their chosen supplier, as ambiguity in nomenclature can arise. For the purpose of this guide, we will refer to the p-nitrophenyl ester derivative.

Table 1: Key Chemical Data for Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Z-Tyr(tBu)-OH | 5545-54-0[2] | C₂₁H₂₅NO₅ | 371.43 |

| Z-Tyr(tBu)-OH.DCHA | 16879-90-6[3] | C₃₃H₄₈N₂O₅ | 552.75 |

| Fmoc-Tyr(tBu)-OH | 71989-38-3[4] | C₂₈H₂₉NO₅ | 459.54 |

| H-Tyr(tBu)-OH | 18822-59-8 | C₁₃H₁₉NO₃ | 237.29 |

| Boc-Tyr(tBu)-OH | 47375-34-8[5][6] | C₁₈H₂₇NO₅ | 337.41 |

The Rationale Behind the Protecting Groups

The selection of the Z, tBu, and ONp groups is a deliberate choice rooted in the principles of orthogonal peptide synthesis strategy.

-

Benzyloxycarbonyl (Z) Group (N-α-Protection): The Z group is a classic amine protecting group, stable under the conditions required for peptide coupling. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid.

-

tert-Butyl (tBu) Group (Side-Chain Protection): The bulky tert-butyl group effectively masks the nucleophilic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation. This group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the final deprotection step in many solid-phase peptide synthesis (SPPS) protocols.

-

p-Nitrophenyl (ONp) Ester (Carboxyl Activation): The p-nitrophenyl ester is a highly effective activating group. The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the incoming amino acid. This facilitates a rapid and efficient coupling reaction.

Synthesis of Z-Tyr(tBu)-ONp

The synthesis of Z-Tyr(tBu)-ONp is typically a two-step process starting from commercially available L-tyrosine.

Step 1: Protection of the Amino and Hydroxyl Groups to form Z-Tyr(tBu)-OH

A common route involves the initial protection of the amino group followed by the protection of the side-chain hydroxyl group.

Figure 1: Synthesis of the Z-Tyr(tBu)-OH intermediate.

Step 2: Esterification to Z-Tyr(tBu)-ONp

The protected Z-Tyr(tBu)-OH is then esterified with p-nitrophenol. A common method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Z-Tyr(tBu)-ONp

-

Dissolution: Dissolve Z-Tyr(tBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by filtration.

-

Work-up: Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Z-Tyr(tBu)-ONp by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Figure 2: Esterification of Z-Tyr(tBu)-OH to form Z-Tyr(tBu)-ONp.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Tyr(tBu)-ONp is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The pre-activated nature of the p-nitrophenyl ester allows for a direct and efficient coupling step without the need for in-situ activating agents.

Workflow: Incorporation of Z-Tyr(tBu)-ONp in SPPS

Figure 3: Workflow for incorporating Z-Tyr(tBu)-ONp in SPPS.

The key advantage of using an activated ester like Z-Tyr(tBu)-ONp is the circumvention of in-situ activation steps, which can sometimes lead to side reactions or racemization. This makes it a valuable tool for specific, challenging coupling steps.

Supplier Availability

The commercial availability of Z-Tyr(tBu)-ONp under a confirmed CAS number is limited. Researchers often need to either synthesize it in-house or source it from specialized custom synthesis providers. However, the precursor, Z-Tyr(tBu)-OH, is readily available from a variety of chemical suppliers.

Table 2: Prominent Suppliers of Protected Amino Acids and Peptide Synthesis Reagents

| Supplier | Website | Notes |

| ChemScene | Offers Z-Tyr(tBu)-OH and a wide range of other protected amino acids. | |

| Aapptec | [Link] | Specializes in peptide synthesis reagents, including Z-protected amino acids. |

| Sichuan Tongsheng Amino Acid Co., Ltd | [Link] | A manufacturer of various amino acid derivatives. |

| Chem-Impex International, Inc. | Supplies a broad portfolio of fine chemicals for research and development. |

It is highly recommended that researchers contact these and other reputable suppliers directly to inquire about the availability of Z-Tyr(tBu)-ONp or to request a custom synthesis.

Conclusion and Future Perspectives

Z-Tyr(tBu)-ONp represents a valuable, albeit less commonly cataloged, tool in the peptide chemist's arsenal. Its pre-activated nature offers a streamlined approach to incorporating a protected tyrosine residue, minimizing the potential for side reactions associated with in-situ activation. While the lack of a definitive CAS number and widespread commercial availability presents a challenge, the straightforward synthesis from its readily available precursor, Z-Tyr(tBu)-OH, makes it an accessible reagent for laboratories with synthetic capabilities. As the demand for complex and modified peptides continues to grow in drug discovery and materials science, the utility of such well-defined, activated building blocks will undoubtedly remain significant.

References

-

Sichuan Tongsheng Amino Acid Co., Ltd. (n.d.). High Purity Boc-O-tert-butyl-L-tyrosine/Boc-Tyr(tBu)-OH 47375-34-8(Cas No.). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved February 3, 2026, from [Link]

-

Aapptec. (n.d.). Z-Tyr(tBu)OH DCHA [16879-90-6]. Retrieved February 3, 2026, from [Link]

Sources

- 1. 16879-89-3 CAS MSDS (Z-TYR(TBU)-ONB) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High Purity Boc-O-tert-butyl-L-tyrosine/Boc-Tyr(tBu)-OH 47375-34-8(Cas No.) [tsaminoacid.com]

- 6. chemimpex.com [chemimpex.com]

Role of Z-Tyr(tBu)-ONp in peptide synthesis

<Technical Guide: The Strategic Role of Z-Tyr(tBu)-ONp in Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth examination of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester (Z-Tyr(tBu)-ONp), a critical building block in the field of peptide chemistry. We will dissect the molecule's trifunctional design, elucidating the strategic interplay of the benzyloxycarbonyl (Z) N-terminal protecting group, the tert-butyl (tBu) side-chain protection, and the p-nitrophenyl (ONp) ester activating group. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational principles and actionable protocols to leverage this reagent's full potential, primarily in solution-phase peptide synthesis (SPPS) and fragment condensation strategies.

Introduction: The Imperative for Precision in Peptide Synthesis

The chemical synthesis of peptides, the assembly of amino acids into a defined sequence, is a foundational technology in biochemistry and pharmaceutical development.[1][2] The core challenge lies in directing the formation of specific amide bonds while preventing a multitude of potential side reactions.[1][3] This necessitates a sophisticated strategy of temporarily masking reactive functional groups—the α-amino group and any reactive side chains—to ensure the fidelity of the final peptide sequence.[1][3]

Z-Tyr(tBu)-ONp is a classic example of a meticulously designed reagent that addresses these challenges through a multi-component strategy. It provides a pre-activated and dual-protected tyrosine residue, ready for controlled incorporation into a growing peptide chain. This guide will explore the causality behind its design and the practical execution of its use in the laboratory.

Deconstructing Z-Tyr(tBu)-ONp: A Trifecta of Chemical Control

The efficacy of Z-Tyr(tBu)-ONp stems from the distinct and complementary roles of its three key functional moieties. Understanding each component is crucial to appreciating the reagent's utility and designing robust synthetic protocols.

The Z-Group (Benzyloxycarbonyl): N-α-Terminal Protection

First introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group was the first reversible Nα-protecting group developed for peptide synthesis and remains a cornerstone of solution-phase strategies.[4]

-

Function: The Z-group safeguards the α-amino group of tyrosine, preventing it from acting as a nucleophile and engaging in unwanted polymerization or side reactions during the coupling step.[1][5]

-

Stability: It is stable to the mildly basic conditions often used during coupling and the acidic conditions used to remove other protecting groups like Boc.

-

Deprotection: The Z-group is classically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C).[6] This process, known as hydrogenolysis, cleaves the benzyl-oxygen bond, liberating the free amine and releasing toluene and carbon dioxide. Alternative methods include treatment with strong acids like HBr in acetic acid, though this is less mild.[5]

The tBu-Group (tert-Butyl): Side-Chain Protection

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection to prevent undesirable side reactions, most notably O-acylation, during peptide coupling.[7][8]

-

Function: The tert-butyl (tBu) group forms a stable ether linkage with the tyrosine hydroxyl group, rendering it chemically inert during chain elongation.[7][8] This is a critical feature, as an unprotected hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid.

-

Stability: The tBu ether is highly stable to a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions used for Z-group removal.[7]

-

Deprotection: The tBu group is acid-labile and is typically removed during the final deprotection step using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent re-alkylation of sensitive residues.[7][9]

The ONp-Group (p-Nitrophenyl Ester): Carboxyl Group Activation

To facilitate the formation of a peptide bond, the carboxyl group of the amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of the next residue.[1][10] The p-nitrophenyl ester is a well-established "activated ester" for this purpose.[1][11]

-

Function: The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic. This enhances its reactivity towards the nucleophilic α-amino group of the coupling partner, enabling efficient peptide bond formation under relatively mild conditions.[1]

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the incoming amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the p-nitrophenolate anion—a good leaving group—to form the new amide (peptide) bond. The release of the chromogenic p-nitrophenol can sometimes be used to monitor the reaction's progress spectrophotometrically.[12]

Mandatory Visualization: Chemical Structure

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 11. thieme-connect.com [thieme-connect.com]

- 12. nbinno.com [nbinno.com]

The Enduring Utility of 4-Nitrophenyl Activated Esters in Biochemical Applications: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and synthetic biochemistry, the choice of an activating group for carboxylic acids is a critical determinant of reaction efficiency, yield, and the integrity of the final product. Among the plethora of available reagents, 4-nitrophenyl (PNP) activated esters have maintained a significant role due to their unique combination of reactivity, stability, and ease of use. This technical guide provides a comprehensive overview of the advantages of 4-nitrophenyl esters, grounded in mechanistic principles and supported by field-proven insights. We will delve into the chemical properties that underpin their utility, explore their diverse applications, and provide detailed protocols for their synthesis and use in key biochemical workflows.

Introduction: The Need for Controlled Amine Acylation

The formation of stable amide bonds via the acylation of primary amines is a cornerstone of biochemistry, central to peptide synthesis, protein labeling, and the development of antibody-drug conjugates. The challenge lies in activating a carboxylic acid for nucleophilic attack by an amine under mild, aqueous conditions that preserve the structure and function of sensitive biomolecules. Activated esters, which feature a good leaving group, have emerged as the reagents of choice for this purpose. While numerous activating groups have been developed, 4-nitrophenyl esters offer a compelling balance of properties that have cemented their place in the biochemist's toolkit.

The Chemical Advantage: Why 4-Nitrophenyl Esters Excel

The efficacy of 4-nitrophenyl esters stems from the electronic properties of the 4-nitrophenolate leaving group. The presence of the electron-withdrawing nitro group at the para position of the phenol significantly influences the reactivity and stability of the ester.

An Excellent Leaving Group

The key to an efficient acylation reaction is a leaving group that is stable on its own. The 4-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization afforded by the nitro group. This stabilization lowers the pKa of 4-nitrophenol to approximately 7.15. This means that at a physiological pH of around 7.4, a significant portion of the leaving group will be in its deprotonated, and thus more stable, phenoxide form. This thermodynamic driving force facilitates the nucleophilic attack by an amine on the ester's carbonyl carbon.

Tunable Reactivity and Enhanced Stability

Compared to other common activated esters, such as N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) esters, 4-nitrophenyl esters exhibit a favorable balance between reactivity and stability. While highly reactive esters are prone to rapid hydrolysis in aqueous environments, 4-nitrophenyl esters demonstrate greater resistance to spontaneous hydrolysis, leading to higher conjugation efficiencies.[1][2][3][4][5] This enhanced stability allows for more controlled reactions and a wider experimental window.[1][2][3][4][5]

Recent studies have highlighted the superiority of PNP esters in terms of stability and yields, particularly in demanding applications like one-step radiolabeling of peptides and small molecules.[2][3][4] Furthermore, the crystalline nature of many 4-nitrophenyl esters makes them easier to handle, purify, and store compared to some of their counterparts, which may be oils or less stable solids.[2][3][4][5]

Mechanism of Amine Acylation

The reaction of a 4-nitrophenyl ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a transient tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the stable 4-nitrophenoxide leaving group and the formation of a new, stable amide bond.

Figure 1: Mechanism of amine acylation by a 4-nitrophenyl ester.

Comparative Analysis of Activated Esters

While 4-nitrophenyl esters offer significant advantages, it is crucial to understand their performance in relation to other commonly used activated esters.

| Feature | 4-Nitrophenyl (PNP) Ester | N-Hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP) Ester |

| Reactivity | Moderate to High | High | High |

| Hydrolytic Stability | Good | Moderate | Good to Excellent[3][4] |

| Leaving Group pKa | ~7.15 | ~6.0 | ~5.3 |

| Optimal Reaction pH | 7.5 - 8.5[6] | 7.0 - 8.0 | 8.0 - 9.0 |

| Byproduct Monitoring | Yes (Yellow 4-nitrophenolate) | No (Colorless NHS) | No (Colorless TFP) |

| Crystallinity | Often crystalline, easy to handle[2][3][4][5] | Often crystalline | Can be oils or low-melting solids[2][3][4][5] |

Note: The relative stability and reactivity can be influenced by the specific carboxylic acid, solvent, and temperature.

The ability to monitor the progress of the reaction by observing the release of the yellow 4-nitrophenolate anion (absorbance maximum ~400 nm) is a distinct advantage of PNP esters, providing a simple, real-time qualitative or quantitative assessment of reaction completion.[2]

Applications in Biochemistry and Drug Development

The favorable properties of 4-nitrophenyl esters have led to their widespread use in several key areas of biochemical research and development.

Enzyme Assays

4-Nitrophenyl esters are extensively used as chromogenic substrates for various hydrolytic enzymes, particularly esterases and lipases.[1][7][8] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, at alkaline pH, deprotonates to the intensely yellow 4-nitrophenoxide ion. The rate of color formation is directly proportional to the enzyme's activity and can be easily quantified spectrophotometrically.[2][7]

Bioconjugation and Protein Labeling

4-Nitrophenyl esters are effective reagents for the covalent modification of proteins and other biomolecules. They react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group to form stable amide bonds. This is a common strategy for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and other detection methods. The greater stability of PNP esters in aqueous buffers compared to some other activated esters can lead to higher labeling efficiencies.[6]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly when using the Boc (tert-butyloxycarbonyl) protection strategy, 4-nitrophenyl esters of Boc-amino acids have been traditionally used for the incorporation of asparagine and glutamine.[9] The use of these activated esters avoids the side reaction of dehydration of the side-chain amide to a nitrile, which can occur with carbodiimide-based coupling agents. While faster coupling reagents are now more common in Fmoc-based SPPS, PNP esters remain a reliable and sometimes necessary tool.[9]

Figure 2: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) indicating the coupling step where a 4-nitrophenyl ester can be used.

Synthesis of Radiotracers

The stability and efficient reactivity of 4-nitrophenyl esters make them excellent synthons for the preparation of 18F-labeled acylation agents for positron emission tomography (PET).[1][2][3][4][5] Studies have demonstrated that PNP esters are superior to TFP esters for direct radiofluorination, offering favorable acylation kinetics and higher, more reproducible yields.[2][3][4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol for the Synthesis of a 4-Nitrophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a 4-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Carboxylic acid

-

4-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in a minimal amount of anhydrous ethyl acetate or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of the same solvent.

-

Add the DCC solution dropwise to the carboxylic acid/4-nitrophenol solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted 4-nitrophenol and carboxylic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude 4-nitrophenyl ester can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Self-Validation: The formation of the DCU precipitate is a key indicator of the reaction's progress. Successful purification by recrystallization should yield a crystalline solid with a sharp melting point. The final product should be characterized by NMR and/or mass spectrometry to confirm its identity and purity.

Protocol for Labeling a Protein with a 4-Nitrophenyl Ester

This protocol provides a general procedure for labeling a protein with a 4-nitrophenyl ester-activated molecule (e.g., a dye or biotin).

Materials:

-

Protein solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.

-

4-Nitrophenyl ester of the labeling reagent, dissolved in an organic solvent like DMSO or DMF.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare a stock solution of the 4-nitrophenyl ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Calculate the required volume of the activated ester solution to achieve the desired molar excess (typically 10-20 fold molar excess of the ester over the protein).

-

Add the calculated volume of the 4-nitrophenyl ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle agitation. The release of the yellow 4-nitrophenolate can be visually monitored.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

-

Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the label at its absorbance maximum.

Self-Validation: Successful labeling can be confirmed by a change in the color and/or fluorescence of the protein solution. The degree of labeling, a measure of the average number of label molecules per protein, should be within the desired range for the specific application.

Troubleshooting and Practical Considerations

-

Hydrolysis of the Ester: While more stable than some alternatives, 4-nitrophenyl esters can still hydrolyze in aqueous solutions, especially at higher pH and temperature. It is advisable to prepare stock solutions in anhydrous organic solvents and add them to the aqueous reaction mixture immediately before use.

-

Low Labeling Efficiency: If protein labeling is inefficient, consider increasing the molar excess of the 4-nitrophenyl ester, increasing the reaction pH (up to ~8.5), or extending the reaction time. Ensure that the protein buffer does not contain any primary amines.

-

Side Reactions: While generally selective for primary amines, at high pH, 4-nitrophenyl esters can also react with other nucleophilic residues such as tyrosine and histidine, although at a much slower rate. Maintaining the reaction pH within the recommended range can minimize these side reactions.

-

Solubility: Some 4-nitrophenyl esters of hydrophobic molecules may have limited solubility in aqueous buffers. Using a small amount of a co-solvent like DMSO or DMF can help to maintain solubility during the reaction.

Conclusion

4-Nitrophenyl activated esters represent a mature and reliable technology for the acylation of amines in a variety of biochemical contexts. Their advantageous balance of stability and reactivity, coupled with the ability to monitor reaction progress colorimetrically, ensures their continued relevance in the modern biochemistry and drug development laboratory. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively leverage the power of 4-nitrophenyl esters to achieve their synthetic and bioconjugation goals with confidence and precision.

References

- Ahn, D., et al. (2019).

- Haskali, M. B., et al. (2020).

- Haskali, M. B., et al. (2020).

- Baig, U., et al. (2002).

- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. The Royal Society of Chemistry.

- Bodanszky, M., & Sheehan, J. T. (1970). Solid Phase Peptide Synthesis with p-Nitrophenyl Esters. Acta Chemica Scandinavica, 24, 337-338.

- Merrifield, R. B. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.

- Haskali, M. B., et al. (2020).

- Gattermann, L. (1946). Practical Manual of Organic Chemistry.

- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. The Royal Society of Chemistry.

- Singh, J., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.

- Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.

- Nowick, J. S., et al. (2020).

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Slideshare. Dicyclohexylcarbodiimide.

- CUNY.

- Furumoto, T. (1971). Synthesis of Dicyclohexylcarbodiimide.

- Perrin, A. (1973). Process for the purification of p-nitrophenol. U.S.

- Wang, D., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.

- He, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.

- Zhang, Y., et al. (2013). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 17(5), 799-806.

- Torres, S., et al. (2008). Production and Purification of a Solvent-Resistant Esterase from Bacillus licheniformis S-86. CONICET.

- Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.

- Technical Resources, Inc. (1992). Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0).

- City University of New York.

- Khorana, H. G. (1953). The Chemistry of Carbodiimides. Chemical Reviews, 53(2), 145-166.

- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.

Sources

- 1. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Stability of tyrosine activated esters in storage

An In-depth Technical Guide to the Storage Stability of Tyrosine Activated Esters

Abstract

Activated esters of amino acids are fundamental reagents in the synthesis of peptides and bioconjugates. Their purity and reactivity are paramount for achieving high yields and predictable outcomes. This guide provides a comprehensive technical overview of the factors governing the stability of tyrosine activated esters during storage. We delve into the primary degradation pathways, with a focus on hydrolysis, and analyze the critical environmental variables—temperature and moisture. Best practices for storage, handling, and quality assessment are detailed, including a step-by-step protocol for conducting a robust stability study. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of these critical reagents.

Introduction: The Central Role of Activated Esters in Synthesis

In the fields of peptide chemistry and bioconjugation, the formation of a stable amide bond is the cornerstone reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. To facilitate this reaction under mild, controlled conditions, the carboxyl group is "activated" by converting it into a better leaving group. N-hydroxysuccinimide (NHS) esters are among the most common and effective activated esters used for this purpose.[1][2] They are reactive enough to couple efficiently with primary amines but are often stable enough to be isolated, purified, and stored for future use.[3][4]

Tyrosine, with its unique phenolic side chain, is a functionally important amino acid. Activated esters of N-protected tyrosine are crucial building blocks for synthesizing peptides with specific biological activities and for creating antibody-drug conjugates (ADCs) or other targeted therapeutics. However, the success of these syntheses is critically dependent on the purity and integrity of the activated ester. Degradation during storage leads to reduced coupling efficiency, the introduction of impurities, and ultimately, failure of the experiment.[4][5] Understanding the principles of their stability is therefore not just an academic exercise but a practical necessity.

Chemical Principles and Degradation Pathways

The reactivity of an activated ester stems from the electron-withdrawing nature of the alcohol moiety, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[3] Unfortunately, this inherent reactivity also makes them susceptible to degradation by other nucleophiles, most notably water.

The Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for tyrosine activated esters during storage is hydrolysis.[4][6] This reaction involves the nucleophilic attack of a water molecule on the activated ester's carbonyl carbon, leading to the irreversible formation of the parent carboxylic acid and the N-hydroxysuccinimide leaving group.

The consequence of hydrolysis is twofold:

-

Loss of Active Reagent: The concentration of the desired activated ester decreases, leading to lower yields in subsequent coupling reactions.

-

Introduction of Impurities: The resulting carboxylic acid can compete in certain reaction types or introduce purification challenges. The presence of free NHS is also a direct indicator of degradation.[5]

The general mechanism is illustrated below:

Caption: General mechanism for the hydrolysis of a Tyrosine NHS ester.

Tyrosine-Specific Considerations

While the primary site of instability is the activated ester itself, the tyrosine residue introduces unique considerations. The phenolic hydroxyl group is generally stable, especially if protected (e.g., with a t-Butyl group). However, if unprotected, its nucleophilicity is low but not zero, and it could potentially participate in side reactions under certain conditions, though this is less common than hydrolysis. More importantly, the electronic nature of the protected or unprotected phenyl ring can subtly influence the electrophilicity of the carbonyl carbon, potentially altering its intrinsic stability compared to aliphatic amino acid esters.

Critical Factors Influencing Solid-State Stability

For long-term storage, tyrosine activated esters are almost always handled as lyophilized, crystalline, or amorphous solids. In this state, the two most critical environmental factors that dictate stability are temperature and moisture .[7][8]

Moisture: The Catalyst for Degradation

Moisture is the single most destructive factor for the long-term stability of activated esters.[6][9] Even trace amounts of water adsorbed onto the surface of the solid can initiate hydrolysis. The hygroscopicity of the compound itself and any excipients can significantly impact how much water is absorbed from the environment.[7]

-

Causality: The mechanism is direct. Water acts as the nucleophile that attacks the activated ester. In the solid state, this is often a surface phenomenon, but ingress of moisture can lead to bulk degradation over time. Once opened, a container of activated ester will gradually decompose due to moisture in the air.[6]

Temperature: The Accelerator of Degradation

Temperature affects stability by influencing the rate of chemical reactions. Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis in the presence of any available moisture.[8]

-

Causality: According to the Arrhenius equation, reaction rates increase exponentially with temperature. Therefore, storing the compound at low temperatures (-20°C or -80°C) dramatically slows down the degradation process, even if trace moisture is present.[10] Conversely, storage at room temperature or 4°C significantly shortens the viable shelf-life.

The combined effect of temperature and humidity is synergistic and poses the greatest threat to the stability of the product.[8]

Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the integrity of tyrosine activated esters.

-

Long-Term Storage: For storage periods longer than a few weeks, the lyophilized powder should be stored at -20°C or -80°C .[11] The lower temperature is always preferable.

-

Protection from Moisture: The product must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen). The use of a desiccator for storage is highly recommended.[4][11]

-

Equilibration Before Use: This is a critical step. Before opening, the container must be removed from the freezer and allowed to warm to room temperature in a desiccator (typically 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder, which is a primary cause of rapid degradation of stock material.[11]

-

Aliquotting: If the material will be used frequently, it is best practice to aliquot the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and temperature cycles.

-

Avoid Freeze-Thaw Cycles: Repeatedly warming and cooling the product should be avoided as it can introduce moisture and potentially affect the physical state of the solid.[10][12]

A Validated Protocol for Stability Assessment

To ensure the quality of a batch of tyrosine activated ester, particularly one that has been stored for an extended period, a formal stability study is the most rigorous approach. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose due to its ability to separate and quantify the active ingredient from its degradation products.[13][14][15]

Experimental Workflow

The following workflow outlines a self-validating system for assessing stability under defined storage conditions.

Caption: Workflow for a stability assessment study.

Step-by-Step Methodology

1. Materials & Reagents:

- Tyrosine Activated Ester (e.g., Fmoc-Tyr(tBu)-OSu)

- HPLC-grade Acetonitrile (ACN) and Water

- Trifluoroacetic Acid (TFA) or Formic Acid (FA)

- Analytical HPLC system with a UV detector (e.g., DAD or PDA)

- C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

- LC-MS system for peak identification (optional but recommended)

2. Sample Preparation (t=0):

- Accurately weigh ~1 mg of the tyrosine activated ester.

- Dissolve in a known volume (e.g., 1.0 mL) of 50:50 ACN:Water to create a 1 mg/mL stock solution.

- Immediately analyze via HPLC. This is the baseline (t=0) purity.

3. HPLC Method:

- Mobile Phase A: 0.1% TFA in Water

- Mobile Phase B: 0.1% TFA in ACN

- Gradient: 5% to 95% B over 15 minutes

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection Wavelength: 265 nm (for Fmoc group) and 280 nm

- Injection Volume: 10 µL

- Rationale: This gradient reversed-phase method is standard for separating peptides and protected amino acids. It will effectively separate the relatively hydrophobic activated ester from its more polar carboxylic acid degradation product.[14][15]

4. Storage Conditions:

- Place multiple, tightly sealed vials of the solid ester into two separate stability chambers:

- Accelerated: 25°C / 60% Relative Humidity (RH)

- Recommended Long-Term: -20°C / Ambient RH (in a sealed container with desiccant)

- Rationale: Accelerated conditions are used to predict long-term stability more quickly, while the -20°C condition validates the recommended storage protocol.[15]

5. Time Point Analysis:

- At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

- Allow the vial to equilibrate to room temperature in a desiccator.

- Prepare a 1 mg/mL solution and analyze by HPLC using the exact same method as the t=0 sample.

6. Data Analysis and Interpretation:

- Integrate the chromatograms. The purity is calculated as the area of the main peak (activated ester) divided by the total area of all peaks, expressed as a percentage.

- Identify the major degradation peak. It should correspond to the retention time of the parent carboxylic acid. LC-MS can be used to confirm the mass of the peaks.

- Summarize the data in a table and plot the % purity versus time for each storage condition.

Data Presentation: Quantifying Stability

Clear presentation of quantitative data is crucial for interpreting stability results.

Table 1: Example Stability Data for Fmoc-Tyr(tBu)-OSu

| Time Point | Purity at -20°C (Area %) | Purity at 25°C / 60% RH (Area %) |

| t=0 | 99.1% | 99.1% |

| 1 Month | 98.9% | 94.5% |

| 3 Months | 98.8% | 85.2% |

| 6 Months | 98.5% | 71.0% |

| 12 Months | 98.2% | 55.4% |

This is example data for illustrative purposes.

The data clearly demonstrates that storage at -20°C maintains high purity over a year, whereas storage at ambient temperature leads to significant degradation.

Conclusion

The stability of tyrosine activated esters is a critical parameter that directly impacts the success of synthetic chemistry projects in research and drug development. While inherently reactive, their integrity can be preserved for extended periods through meticulous control of the storage environment. The primary degradation pathway, hydrolysis, is effectively mitigated by strictly excluding moisture and maintaining low temperatures (-20°C or below). Researchers must employ rigorous handling procedures, such as temperature equilibration before use and aliquotting, to prevent inadvertent degradation of valuable stock materials. Implementing routine quality control using stability-indicating methods like HPLC is a self-validating measure that ensures the reliability and reproducibility of experimental outcomes.

References

-

Title: Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: KU ScholarWorks URL: [Link]

-

Title: Stability of tyrosine sulfate in acidic solutions Source: PubMed URL: [Link]

-

Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: Chromatography Online URL: [Link]

-

Title: Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib Source: PubMed URL: [Link]

-

Title: Stability Considerations for Biopharmaceuticals, Part 1 Source: BioProcess International URL: [Link]

-

Title: Active Esters Source: Thieme Chemistry URL: [Link]

-

Title: Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) Source: ResearchGate URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

-

Title: HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS Source: Farmacia Journal URL: [Link]

-

Title: Handling and Storage of Peptides - FAQ Source: AAPPTEC URL: [Link]

-

Title: A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization Source: PubMed URL: [Link]

-

Title: Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle Source: MDPI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. d-nb.info [d-nb.info]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 6. N-Hydroxysuccinimide active ester [schem.jp]

- 7. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sepscience.com [sepscience.com]

- 15. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Application Note: Optimal Solvents for Z-Tyr(tBu)-ONp Dissolution (DMF vs. DCM)

Executive Summary

The dissolution and subsequent coupling of Z-Tyr(tBu)-ONp (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester) presents a classic dilemma in peptide synthesis: the trade-off between solubility/handling and reaction kinetics/swelling .[1]

While Dichloromethane (DCM) offers superior initial solubilization of the hydrophobic protected amino acid and easier post-reaction removal, it often fails to adequately solvate the growing peptide chain, leading to aggregation and incomplete coupling. Conversely, Dimethylformamide (DMF) is the gold standard for resin swelling and reaction kinetics but poses higher risks regarding racemization and impurity formation (dimethylamine) upon prolonged storage.

Verdict: For Solid-Phase Peptide Synthesis (SPPS), DMF is the requisite primary solvent. However, for difficult-to-dissolve batches or solution-phase applications, a Hybrid Protocol (DCM pre-solubilization / DMF dilution) is recommended to maximize both solubility and coupling efficiency.[1]

Technical Analysis: DMF vs. DCM[1][2]

Physicochemical Properties & Solubility

Z-Tyr(tBu)-ONp is a highly lipophilic molecule due to the presence of the Z (carbobenzoxy) group, the tBu (tert-butyl) ether, and the aromatic tyrosine core.

| Feature | DCM (Dichloromethane) | DMF (Dimethylformamide) |

| Polarity | Low (Dielectric constant | High (Dielectric constant |

| Solubility of Z-Tyr(tBu)-ONp | Excellent. Dissolves instantly due to lipophilic compatibility.[1] | Good. Soluble, but bulky hydrophobic groups may require vortexing/sonication.[1] |

| Resin Swelling | Good for Polystyrene (PS) and Trityl resins.[1] Poor for PEG-based resins (e.g., ChemMatrix).[1] | Excellent. The universal standard for swelling most resins (Wang, Rink Amide). |

| Boiling Point | 39.6°C (Easy to remove via rotovap) | 153°C (Requires high vacuum or aqueous workup) |

Reaction Kinetics (Aminolysis)

The rate-determining step in the coupling of p-nitrophenyl esters (ONp) is the nucleophilic attack of the amine on the carbonyl carbon.

-

DMF (Faster): The high dielectric constant of DMF stabilizes the polar transition state (zwitterionic tetrahedral intermediate) formed during aminolysis. Kinetic studies confirm that aminolysis rates of active esters are significantly higher in dipolar aprotic solvents like DMF compared to non-polar solvents like DCM.

-

DCM (Slower): While DCM dissolves the starting material well, it does not stabilize the polar transition state as effectively, leading to sluggish reaction rates. In SPPS, this is compounded by poor solvation of the peptide chain, which can "collapse" and become inaccessible to the active ester.

Racemization Risk[3]

-

Mechanism: Racemization occurs via base-catalyzed enolization (proton abstraction from the

-carbon).[1] -

Risk Factor: Polar aprotic solvents (DMF, DMSO) enhance the basicity of amines and stabilize the enolate intermediate, increasing racemization risk.

-

Mitigation: ONp esters are relatively stable. However, if using DMF, avoid adding exogenous base (like DIEA) unless necessary for salt neutralization. In DCM, racemization is negligible, but the slow reaction rate might require longer coupling times, which ironically re-introduces racemization risk.

Decision Matrix & Workflow

The following diagram illustrates the logical decision process for selecting the solvent system based on your specific synthesis mode.

Figure 1: Decision Matrix for Solvent Selection.[1] Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Detailed Protocols

Protocol A: Standard SPPS (Pure DMF)

Best for: Automated synthesizers, standard couplings, arginine-rich sequences.

-

Calculation: Calculate required Z-Tyr(tBu)-ONp (typically 3-5 equivalents relative to resin loading).[1]

-

Dissolution: Add DMF (Grade: Peptide Synthesis, amine-free) to the powder.

-

Target Concentration: 0.2 – 0.5 M.

-

Note: If the solution appears cloudy, sonicate for 30 seconds. Do NOT heat above 30°C to prevent degradation.

-

-

Activation: No additional activator is needed for ONp esters.

-

Optional: Add 1.0 eq of HOBt (Hydroxybenzotriazole) to catalyze the reaction (trans-esterification to the more reactive OBt ester in situ).

-

-

Coupling: Add solution to the resin. Shake for 2–18 hours (ONp esters are slow).[1]

-

Monitoring: Perform Kaiser test (ninhydrin) to ensure completion.

Protocol B: The "Hybrid" Method (Recommended for High Concentration)

Best for: Manual synthesis, "difficult" sequences, or when the active ester batch is crystalline/hard to dissolve.

-

Weighing: Weigh Z-Tyr(tBu)-ONp into a vial.

-

Pre-Solubilization: Add DCM (dry) to 10-20% of the final target volume.

-

Action: Swirl gently. The solid should dissolve almost instantly due to high lipophilicity.

-

-

Dilution: Immediately add DMF to reach the final volume.

-

Result: A clear, homogeneous solution that retains the swelling properties of DMF but utilized DCM for initial breakdown of crystal lattice.

-

-

Coupling: Proceed as with Protocol A. The small amount of DCM will not significantly affect resin swelling (unless using PEG-resin, where it should be minimized).

Protocol C: Solution Phase (DCM)

Best for: Scale-up of intermediates where evaporation is required.[1]

-

Dissolution: Dissolve Z-Tyr(tBu)-ONp and the amino component in DCM .

-

Concentration: Keep concentration high (0.5 – 1.0 M) to drive kinetics, as DCM is slower than DMF.

-

Catalysis: Add 1.0 eq of HOBt or HOAt. This is critical in DCM to achieve reasonable reaction times.

-

Workup: Wash organic layer with 5% NaHCO3 (removes p-nitrophenol byproduct) and 1M HCl.[1] Evaporate DCM.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation on Resin | Peptide aggregation or poor solvent compatibility.[1] | Switch to Protocol B (Hybrid) or add NMP/DMSO to the DMF mixture. |

| Slow Reaction (Kaiser +) | Steric hindrance of tBu group or low dielectric solvent.[1] | Add 1.0 eq HOBt as a catalyst.[1] Increase temperature to 40°C (carefully). |

| Racemization Detected | High base concentration or prolonged time in DMF.[1] | Ensure NO exogenous base (e.g., DIEA) is added unless neutralizing a salt.[1] Use DCM/DMF mix. |

| Yellow Solution | Release of p-nitrophenol (normal byproduct).[1] | This confirms the reaction is proceeding.[1] Intensity correlates with conversion. |

References

-

Kinetics of Active Esters: Kemp, D. S., et al. "Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide."[2] Journal of the American Chemical Society.

-

Solvent Effects in SPPS: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

-

Racemization Mechanisms: McDermott, J. R., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling." Canadian Journal of Chemistry. [1]

-

General Peptide Synthesis Guide: Bachem. "Peptide Synthesis Guide."

Disclaimer

This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Z-Tyr(tBu)-ONp, DMF, and DCM before handling. DMF is a reproductive toxin; DCM is a potential carcinogen.

Sources

Application Note: Reaction Time for Z-Tyr(tBu)-ONp Amide Bond Formation

Introduction

In the landscape of peptide synthesis and drug development, the efficient and predictable formation of amide bonds is of paramount importance. Among the various strategies, the use of active esters remains a cornerstone for coupling amino acid residues. This application note provides a detailed technical guide on the amide bond formation using N-α-Cbz-O-tert-butyl-L-tyrosine p-nitrophenyl ester (Z-Tyr(tBu)-ONp). This reagent is a valuable building block in peptide synthesis due to the stability of the Z (benzyloxycarbonyl) protecting group under a variety of conditions and the activating nature of the p-nitrophenyl (ONp) ester, which facilitates a clean and efficient aminolysis reaction.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the underlying reaction mechanism, provide a detailed experimental protocol for a model reaction, discuss the critical parameters influencing the reaction kinetics, and offer guidance on monitoring the reaction progress in real-time.

Reaction Mechanism and Kinetics

The amide bond formation using Z-Tyr(tBu)-ONp proceeds via a nucleophilic acyl substitution reaction, specifically through an aminolysis mechanism. The reaction is characterized by the attack of a primary or secondary amine on the electrophilic carbonyl carbon of the p-nitrophenyl ester. This addition forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired amide bond and the release of the p-nitrophenolate anion as a leaving group.

The reaction rate is significantly influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines will react faster. Steric hindrance around the amine can decrease its nucleophilicity and slow down the reaction.

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred as they can solvate the reactants and intermediates without interfering with the reaction.

-

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and racemization.

-

Base: The presence of a non-nucleophilic base can catalyze the reaction by deprotonating the amine, thereby increasing its nucleophilicity. However, the p-nitrophenolate leaving group is acidic, and its release will consume base.

A key feature of using a p-nitrophenyl ester is the release of p-nitrophenol, which in a basic or neutral environment, exists as the intensely yellow p-nitrophenolate anion. This chromophoric byproduct provides a convenient real-time handle for monitoring the progress of the reaction via UV-Vis spectrophotometry.

Experimental Protocol: Amide Bond Formation and Monitoring

This protocol describes a model reaction between Z-Tyr(tBu)-ONp and benzylamine.

Materials

-

Z-Tyr(tBu)-ONp

-

Benzylamine

-

Anhydrous Dimethylformamide (DMF)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware and stirring equipment

Procedure

-

Reagent Preparation:

-

Prepare a 0.1 M stock solution of Z-Tyr(tBu)-ONp in anhydrous DMF.

-

Prepare a 0.1 M stock solution of benzylamine in anhydrous DMF.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel equipped with a magnetic stirrer, add 1 mL of the Z-Tyr(tBu)-ONp stock solution.

-

Add 1 mL of the benzylamine stock solution to the reaction vessel while stirring. This will result in a final concentration of 0.05 M for each reactant.

-

Start a timer immediately upon the addition of the benzylamine.

-

-

Reaction Monitoring by UV-Vis Spectrophotometry:

-

At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

-

Dilute the aliquot in a known volume of DMF (e.g., 990 µL in a 1 mL cuvette) to a suitable concentration for UV-Vis analysis.

-

Measure the absorbance of the diluted sample at 400 nm, which corresponds to the absorbance maximum of the p-nitrophenolate anion.

-

Continue monitoring until the absorbance at 400 nm plateaus, indicating the completion of the reaction.

-

-

Data Analysis:

-

The concentration of the released p-nitrophenolate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of p-nitrophenolate in DMF at 400 nm, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Plot the concentration of p-nitrophenolate versus time to obtain the reaction progress curve. The initial slope of this curve can be used to determine the initial reaction rate.

-

Workflow Diagram

Caption: Experimental workflow for Z-Tyr(tBu)-ONp amide bond formation.

Factors Influencing Reaction Time: A Quantitative Overview

The following table summarizes the expected impact of key reaction parameters on the reaction time.

| Parameter | Condition | Expected Effect on Reaction Time | Rationale |

| Temperature | Increase from 25°C to 50°C | Decrease | Increased kinetic energy of molecules leads to more frequent and energetic collisions. |

| Solvent Polarity | DMF vs. Toluene | Decrease in DMF | Polar aprotic solvents stabilize the charged tetrahedral intermediate, lowering the activation energy. |

| Amine Steric Hindrance | Benzylamine vs. tert-Butylamine | Increase with tert-Butylamine | Increased steric bulk around the nitrogen atom hinders its nucleophilic attack on the carbonyl carbon. |

| Presence of Base | With vs. Without DIEA | Decrease with DIEA | A non-nucleophilic base increases the concentration of the more nucleophilic free amine. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Slow or incomplete reaction | 1. Low nucleophilicity of the amine.2. Steric hindrance.3. Impure reagents or solvent. | 1. Add a non-nucleophilic base (e.g., DIEA).2. Increase the reaction temperature.3. Use freshly purified reagents and anhydrous solvent. |

| Side product formation | 1. Racemization at high temperatures.2. Hydrolysis of the active ester by water. | 1. Maintain a moderate reaction temperature.2. Ensure all reagents and solvents are anhydrous. |

| Inconsistent UV-Vis readings | 1. Inaccurate dilutions.2. Cuvette contamination. | 1. Use calibrated micropipettes for dilutions.2. Thoroughly clean cuvettes between measurements. |

Reaction Mechanism Visualization

Caption: Mechanism of amide bond formation using Z-Tyr(tBu)-ONp.

Conclusion